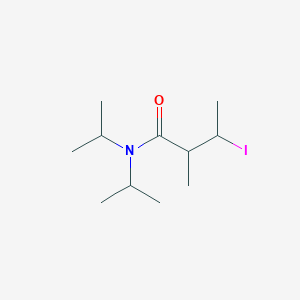![molecular formula C12H20SSn B14265623 {[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane CAS No. 157893-12-4](/img/structure/B14265623.png)
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a sulfanyl group and a 2,5-dimethylphenylmethyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane typically involves the reaction of 2,5-dimethylbenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with trimethyltin chloride under anhydrous conditions to yield the desired organotin compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin-sulfur bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trimethylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of {[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with electron-rich sites in biomolecules, leading to changes in their structure and function. The sulfanyl group can also participate in redox reactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- {[(2,5-Dimethylphenyl)methyl]sulfanyl}trimethylsilane
- {[(2,5-Dimethylphenyl)methyl]sulfanyl}trimethylgermane
Uniqueness
{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon and germanium analogs. The tin atom’s ability to form stable complexes with various ligands makes it particularly valuable in catalysis and material science.
Propiedades
| 157893-12-4 | |
Fórmula molecular |
C12H20SSn |
Peso molecular |
315.06 g/mol |
Nombre IUPAC |
(2,5-dimethylphenyl)methylsulfanyl-trimethylstannane |
InChI |
InChI=1S/C9H12S.3CH3.Sn/c1-7-3-4-8(2)9(5-7)6-10;;;;/h3-5,10H,6H2,1-2H3;3*1H3;/q;;;;+1/p-1 |
Clave InChI |
HNKFCBAQWUXTHN-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)C)CS[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)

